molecular formula C25H40O5 B1667696 Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate CAS No. 20231-68-9

Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No. B1667696
CAS RN: 20231-68-9
M. Wt: 420.6 g/mol
InChI Key: RYGJYUKSMUSEMY-SLKGKNCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAA473 is a novel activator of pyrin inflammasome, inducing secretion of interleukin-18 (il18) in both myeloid and intestinal epithelial cells

Scientific Research Applications

Antimicrobial and Antitumor Activities

  • Triorganotin(IV) derivatives of this compound have been synthesized and shown to exhibit significant antimicrobial and antitumor activities. Specifically, these derivatives displayed promising antifungal and anticancer activities against A2780 cell lines (Shaheen, Ali, Rosario, & Shah, 2014).

Androgen Biosynthesis Inhibition

  • Derivatives of the compound have been studied as inhibitors of androgen biosynthesis. These studies are crucial for understanding the biological activities of androsterone derivatives (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Cardiac Applications

  • A derivative, 17βH-Periplogenin, was isolated from the root bark of Periploca sepium Bunge and may have implications in cardiac applications due to its specific structural properties (Zhang, Bao, Wu, Yu, & Li, 2012).

Synthesis of Liver X Receptor Agonists

  • The compound has been used as a scaffold for synthesizing liver X receptor (LXR) agonists. LXRs are crucial for cholesterol metabolism, and dysfunctions in this pathway can lead to various diseases. This research underscores the potential of using derivatives of this compound for developing clinically useful LXR regulators (Ching, 2013).

Development of Phosphazene Compounds

  • A compound combining bile acid (chenodeoxycholic acid) and phosphazene, synthesized from a derivative of this compound, was developed for potential medical applications. The synthesis and structure of this new compound were explored, indicating potential uses in various fields (Turkyilmaz & Genç, 2014).

Investigation of MRSA Infections

  • Computational studies have shown that derivatives of this compound, such as β-sitosterol, exhibit binding energies suggesting potential use against MRSA infections. This indicates the possibility of developing new therapeutics based on these compounds (Skariyachan et al., 2011).

properties

CAS RN

20231-68-9

Product Name

Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Molecular Formula

C25H40O5

Molecular Weight

420.6 g/mol

IUPAC Name

methyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H40O5/c1-14(5-10-20(27)30-4)18-8-9-19-17-7-6-15-13-16(26)11-12-24(15,2)21(17)22(28)23(29)25(18,19)3/h14-19,21,23,26,29H,5-13H2,1-4H3/t14-,15-,16-,17+,18-,19+,21-,23-,24+,25-/m1/s1

InChI Key

RYGJYUKSMUSEMY-SLKGKNCKSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@@H](C(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCC(=O)OC)C1CCC2C1(C(C(=O)C3C2CCC4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(C(=O)C3C2CCC4C3(CCC(C4)O)C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BAA473;  BAA 473;  BAA-473;  11-Oxo-12S-hydroxy lithocholic acid methyl ester; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Reactant of Route 2
Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Reactant of Route 3
Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Reactant of Route 4
Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Reactant of Route 5
Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Reactant of Route 6
Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

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